![molecular formula C20H17ClN2O2 B2509788 (2-Chlorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034616-21-0](/img/structure/B2509788.png)
(2-Chlorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
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Description
“(2-Chlorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C20H17ClN2O2. It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Molecular Structure Analysis
The molecular structure of “(2-Chlorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone” consists of a quinoline ring attached to a pyrrolidine ring via an oxygen atom . The quinoline ring is a bicyclic compound containing a benzene ring fused to a pyridine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom .
Scientific Research Applications
Catalyst-Free Synthesis
This compound can be used in the catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols . The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
Biological Potential of Indole Derivatives
“(2-Chlorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone” may have potential applications in the development of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis of 3-(1-Ethylpiperidin-2-yl) Quinolin-2(1H)-One
This compound can be used in the synthesis of 3-(1-ethylpiperidin-2-yl)quinolin-2(1H)-one . The synthesis process involves nucleophilic substitution, Suzuki coupling, catalytic reduction, and reductive amination reactions .
Study of Molecular Architectures
“(2-Chlorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone” can be used in the study of molecular architectures . Geometry optimization can be performed using this compound .
properties
IUPAC Name |
(2-chlorophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-7-3-2-6-16(17)20(24)23-12-11-15(13-23)25-19-10-9-14-5-1-4-8-18(14)22-19/h1-10,15H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDZNBLOHGTLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone |
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